6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is a bicyclic compound that belongs to the class of pyrrolopyridines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It features a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and reactivity.
The compound can be synthesized through various methods, including one-pot reactions and multicomponent reactions. Research has highlighted its synthesis in the context of developing new pharmaceuticals, particularly as analogs of known bioactive compounds.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is classified as a heterocyclic organic compound. Its structure includes nitrogen atoms within its ring systems, which is characteristic of many biologically active molecules.
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be achieved via several methodologies:
The technical aspects of these syntheses often involve specific conditions such as temperature control, choice of solvents (e.g., acetic acid), and the use of catalysts (e.g., scandium(III) triflate) to enhance reaction efficiency and selectivity. The optimization of these parameters is crucial for maximizing yield and purity.
The molecular structure of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine consists of a pyrrole ring fused to a pyridine ring. This bicyclic arrangement contributes to its stability and reactivity. The compound's molecular formula is , indicating it contains nine carbon atoms, ten hydrogen atoms, and two nitrogen atoms.
The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide insights into the chemical environment of the atoms within the molecule.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine participates in various chemical reactions due to its nucleophilic nature. Key reaction types include:
The reaction pathways often involve intermediates that are stabilized by resonance or steric effects. Understanding these mechanisms is essential for predicting reactivity and optimizing synthetic routes.
The mechanism of action for compounds like 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine often relates to their interactions with biological targets such as enzymes or receptors. These interactions can inhibit or modulate biological pathways, leading to therapeutic effects.
In vitro studies have shown that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways, highlighting their potential as drug candidates in treating diseases like cancer or diabetes .
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is typically characterized by:
Chemically, this compound exhibits:
Relevant data from spectral analysis (NMR, IR) supports these properties by providing details on functional groups and molecular interactions.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine has several applications in scientific research:
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold represents a bridged bicyclic system that combines pyrrole and pyridine rings into a singular architectural framework. This hybrid structure exhibits distinct electronic properties due to the electron-rich pyrrole moiety fused with the electron-deficient pyridine ring, creating a polarized system ideal for molecular interactions. The core structure features a bridgehead nitrogen atom (N-5) that enables tautomeric equilibria between 5H and 7H forms, significantly influencing its reactivity profile and binding capabilities [1] [9].
The molecular formula (C₇H₈N₂) confers a balanced lipophilicity profile (LogP ≈ 1.6) that facilitates membrane permeability in biological systems, while the hydrogen bond acceptor capacity (PSA ≈ 25 Ų) enables targeted interactions with biological macromolecules. The partially saturated 6,7-dihydro configuration provides enhanced conformational flexibility compared to fully aromatic analogs, allowing adaptive binding in protein active sites [1] [6]. Commercial availability occurs predominantly as hydrochloride salts (e.g., CAS 651558-51-9 and 147740-02-1) which enhance solubility and crystallinity for synthetic applications [6] [7] [9].
Table 1: Structural Variants and Properties
Compound | CAS Number | Molecular Formula | Molecular Weight | Form |
---|---|---|---|---|
Free base | 147739-88-6 | C₇H₈N₂ | 120.15 | Solid |
Hydrochloride | 651558-51-9 | C₇H₈N₂·HCl | 156.61 | Crystalline solid |
Dihydrochloride | 147740-02-1 | C₇H₈N₂·2HCl | 193.08 | Hygroscopic solid |
Table 2: Thermal Properties of Representative Derivatives
Derivative | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |
---|---|---|---|---|
2-Chloro analog (CAS 810668-57-6) | 194-195 | 255.6 | 1.291 | 108.4 |
3-Chloro analog (CAS 1256813-78-1) | - | - | - | - |
The planarity of the bicyclic system permits π-stacking interactions in material science applications, while the secondary amine functionality (NH group) serves as a versatile handle for derivatization. Chlorinated derivatives at the 2- or 3-positions (e.g., 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine) demonstrate enhanced halogen bonding capabilities, making them valuable intermediates in pharmaceutical synthesis [1] [3].
The historical exploration of pyrrolopyridine systems originated with the isolation of natural alkaloids containing related frameworks. Early investigations focused on camptothecin (isolated from Camptotheca acuminata in 1966), which features a pentacyclic structure containing a pyrrolo[3,4-b]pyridine subunit, showcasing the scaffold's biological potential [5]. Systematic synthetic development accelerated in the 1970s-1980s when chemists established robust methodologies for constructing bicyclic systems via:
A significant breakthrough occurred with the development of pumiloside-inspired syntheses (1990s), where researchers achieved gram-scale production of hydrogenated pyrrolopyridines using catalytic hydrogenation protocols [5]. This period witnessed the discovery that saturation of the 6,7-bond dramatically altered the pharmacological profile compared to fully aromatic systems, enhancing bioavailability while reducing metabolic susceptibility.
Table 3: Historical Development Timeline
Time Period | Milestone Achievement | Significance |
---|---|---|
1966 | Isolation of camptothecin | Demonstrated natural occurrence of pyrrolopyridine scaffold |
1980s | Development of cycloaddition approaches | Enabled systematic access to bicyclic frameworks |
1995 | First GPR119 agonists reported | Established therapeutic relevance for metabolic diseases |
2017 | WO2017112719A1 patent filed | Introduced M4 receptor modulators for neurological disorders |
2021 | Comprehensive PMC review published | Summarized antidiabetic applications of pyrrolopyridines |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1